molecular formula C12H6N4 B182107 2,2'-Bipyridine-5,5'-dicarbonitrile CAS No. 1802-29-5

2,2'-Bipyridine-5,5'-dicarbonitrile

Cat. No.: B182107
CAS No.: 1802-29-5
M. Wt: 206.2 g/mol
InChI Key: HFGASMNBMUOCGQ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-5,5’-dicarbonitrile is a chemical compound with the CAS Number: 1802-29-5 and a molecular weight of 206.21 . It is a solid substance and its IUPAC name is 2,2’-bipyridine-5,5’-dicarbonitrile .


Molecular Structure Analysis

The InChI code for 2,2’-Bipyridine-5,5’-dicarbonitrile is 1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

2,2’-Bipyridine-5,5’-dicarbonitrile has a density of 1.3±0.1 g/cm³ . Its boiling point is 414.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 56.2±0.4 cm³ and a molar volume of 155.8±5.0 cm³ .

Scientific Research Applications

  • May, B. C. et al. (2007) conducted a study on the structure-activity relationship of 2-aminopyridine-3,5-dicarbonitrile-based compounds, highlighting their potential as prion replication inhibitors in cultured cells, suggesting applications in prion disease research and treatment (May et al., 2007).

  • Thirumurugan, P., & Perumal, P. (2009) reported a one-pot synthesis of 6-(indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives. This methodology can be significant in synthesizing compounds with potential pharmaceutical applications (Thirumurugan & Perumal, 2009).

  • Peter, A. et al. (2017) explored the crystallization of [2,2'-Bipyridine]dicarbonitrile and its isomers, both in three-dimensional and two-dimensional structures. This research contributes to understanding molecular organization in crystallography and surface science (Peter et al., 2017).

  • Krinochkin, A. et al. (2017) developed a synthesis approach for 5,5′-diaryl-2,2′-bipyridines, which exhibited intense emission in acetonitrile solution. These compounds could be useful in the development of new fluorophores for applications in materials science and sensing technologies (Krinochkin et al., 2017).

  • Baxter, P., & Connor, J. (1988) discussed the synthesis and characterization of bipyridinedicarbonitrile complexes of molybdenum and tungsten, indicating potential applications in organometallic chemistry and catalysis (Baxter & Connor, 1988).

  • Samadi, A. et al. (2010) synthesized 2-aminopyridine-3,5-dicarbonitriles with neuroprotective properties, suggesting their use in treating neurological conditions like Alzheimer's disease (Samadi et al., 2010).

  • Mandal, T. et al. (2019) investigated the photoresponse properties and DNA binding abilities of 2-pyridone salts. This research could have implications in developing materials for optoelectronic devices and understanding interactions with biological molecules (Mandal et al., 2019).

  • Yang, X.-J. et al. (2001) conducted a study on heteroleptic 5,5-disubstituted-2,2-bipyridine complexes of ruthenium(II), providing insights into their spectral, electrochemical, and structural properties, which could be beneficial in the field of inorganic chemistry and material science (Yang et al., 2001).

Safety and Hazards

The safety information for 2,2’-Bipyridine-5,5’-dicarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Properties

IUPAC Name

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGASMNBMUOCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453445
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-29-5
Record name [2,2′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-5,5'-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic approaches are highlighted for obtaining 6,6'-di(1H-indol-3-yl)-4,4'-diaryl-2,2'-bipyridine-5,5'-dicarbonitrile derivatives?

A1: The research papers describe a one-pot multicomponent reaction strategy for synthesizing the target compounds. This approach utilizes readily available starting materials: cinnamil, 3-cyanoacetyl indole, and ammonium acetate. The reaction proceeds under neat conditions, employing either conventional heating or microwave irradiation. [, ] This method offers advantages such as operational simplicity, reduced reaction times, and high product yields.

Q2: What are the potential benefits of utilizing a multicomponent reaction strategy for synthesizing these compounds?

A2: Multicomponent reactions (MCRs) offer several advantages over traditional linear synthesis, particularly in the context of drug discovery and development. First, MCRs allow for the rapid assembly of complex molecules from readily available starting materials, streamlining the synthesis process. [, ] This efficiency translates to reduced time and resource consumption. Secondly, MCRs often exhibit high atom economy, minimizing waste generation and promoting environmentally friendly synthetic practices. Finally, the inherent diversity of MCRs makes them ideal for generating libraries of structurally diverse compounds, which is invaluable for exploring structure-activity relationships and identifying potential drug candidates.

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